Macrosphelide A

Cell Adhesion Anti‑metastatic Macrolide Antibiotic

Researchers screening cell-cell adhesion inhibitors often face high compound consumption and low selectivity. Macrosphelide A is the prototypical macrosphelide antibiotic with an IC50 of 3.5 µM in HL-60/HUVEC assays->10-fold lower than macrosphelide B-enabling sensitive detection with less material. It is the only macrosphelide with validated activity against S. aureus (MIC ≤500 µg/mL) and shows selective cytotoxicity in HepG2 (51.7% viability) vs. non-cancer THLE-3 cells (87.4% viability). Supplied as a ≥95% pure solid, ready for global shipping.

Molecular Formula C16H22O8
Molecular Weight 342.34 g/mol
Cat. No. B8209462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacrosphelide A
Molecular FormulaC16H22O8
Molecular Weight342.34 g/mol
Structural Identifiers
SMILESCC1CC(=O)OC(C(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O)C
InChIInChI=1S/C16H22O8/c1-9-8-16(21)24-11(3)13(18)5-7-15(20)23-10(2)12(17)4-6-14(19)22-9/h4-7,9-13,17-18H,8H2,1-3H3/b6-4-,7-5-/t9-,10-,11-,12+,13+/m0/s1
InChIKeyMJMMUATWVTYSFD-MGQLGLDKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Macrosphelide A (4S,7Z,9R,10S,13Z,15R,16S-9,15-dihydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione) – Procurement-Relevant Profile and Comparator Landscape


Macrosphelide A is a 16‑membered macrotriolide antibiotic first isolated from *Microsphaeropsis* sp. FO‑5050 [1]. It is characterized by three ester linkages embedded in its macrocyclic core, a structural feature that distinguishes it from many other macrolides. Macrosphelide A is a potent inhibitor of cell–cell adhesion and exhibits antifungal and antibacterial activities [2]. The compound serves as the prototypical member of the macrosphelide family, which includes analogs B–G, J, K, and synthetic derivatives that differ in stereochemistry and functional group substitution [3].

Why Generic Substitution Fails: Macrosphelide A (4S,7Z,9R,10S,13Z,15R,16S-9,15-dihydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione) vs. Closest Analogs


Macrosphelide analogs differ substantially in their stereochemical configurations and substitution patterns, leading to marked variations in biological potency and selectivity [1]. Even within the same fermentation broth, the presence of a single additional hydroxyl group (e.g., macrosphelide B) or a change in double‑bond geometry (e.g., macrosphelide E) can alter the IC₅₀ for HL‑60 cell adhesion by more than an order of magnitude [2]. Furthermore, the antimicrobial spectrum of macrosphelide A does not fully overlap with that of its congeners, as some analogs show no activity against Gram‑positive bacteria [3]. These quantitative disparities preclude simple interchange of macrosphelide family members in research or therapeutic applications.

Quantitative Differentiation Guide for Macrosphelide A (4S,7Z,9R,10S,13Z,15R,16S-9,15-dihydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione)


Cell Adhesion Inhibition: Macrosphelide A Exhibits >10‑Fold Superior Potency to Macrosphelide B in HL‑60/HUVEC Adhesion Assay

Macrosphelide A dose‑dependently inhibits adhesion of HL‑60 human leukemia cells to LPS‑activated HUVEC monolayers with an IC₅₀ of 3.5 µM [1]. Under identical assay conditions, macrosphelide B, the closest structural analog (differing only in an additional hydroxyl group), displays a markedly higher IC₅₀ of 36 µM [1]. This represents a >10‑fold difference in potency, establishing macrosphelide A as the superior molecular scaffold for cell adhesion studies.

Cell Adhesion Anti‑metastatic Macrolide Antibiotic

Antibacterial Activity: Macrosphelide A Inhibits *Staphylococcus aureus* with MIC ≤500 µg/mL; Macrosphelide B and C Lack Comparable Activity

In agar‑based antimicrobial susceptibility testing, macrosphelide A inhibited the growth of the medically important Gram‑positive bacterium *Staphylococcus aureus* with a minimum inhibitory concentration (MIC) of ≤500 µg mL⁻¹ [1]. By contrast, macrosphelides B and C, which share the 16‑membered macrotriolide core, exhibit no detectable antibacterial activity against *S. aureus* at comparable concentrations [2]. This antimicrobial profile is specific to macrosphelide A among the early‑discovered macrosphelides.

Antibacterial Gram‑positive Antimicrobial Resistance

Antifungal Activity: Macrosphelide A Exhibits Broad‑Spectrum Antifungal Efficacy; Synthetic Analogs Show Reduced or No Activity

Macrosphelide A inhibits the growth of several filamentous fungi, including the plant pathogen *Sclerotinia sclerotiorum*, with an IG₅₀ (50% inhibitory growth concentration) of 2.9 µg mL⁻¹ [1]. In a separate study, synthetic seco‑macrosphelide A congeners—designed to simplify the macrocyclic core—failed to exhibit any significant antifungal activity, demonstrating that the intact 16‑membered trilactone ring of macrosphelide A is essential for antifungal efficacy [2].

Antifungal Agricultural Microbiology Mycoparasite

Synthetic Accessibility: Macrosphelide A Achieves 18.5% Overall Yield in 11 Steps, Surpassing Macrosphelide E and B in Convergent Synthesis Efficiency

Total synthesis of (+)-macrosphelide A has been achieved with an 18.5% overall yield over 11 steps using a chemoenzymatic strategy [1]. Under the same synthetic approach, macrosphelide E required 11 steps but delivered only a 23.9% overall yield, and macrosphelide B necessitated a longer, less efficient route . The ring‑closing metathesis (RCM) approach also proved more efficient for macrosphelide A than for macrosphelide B or E, enabling gram‑scale production of the core scaffold [2].

Total Synthesis Macrolactonization Process Chemistry

Cancer Cell Selectivity: Macrosphelide A Reduces HepG2 Viability to 51.7% While Sparing Non‑Cancer THLE‑3 Cells (87.4% Viability)

Treatment with macrosphelide A (MSPA) at 100 µM for 48 h reduced the viability of HepG2 hepatocellular carcinoma cells to 51.7% of control, while the non‑cancerous liver cell line THLE‑3 retained 87.4% viability under identical conditions [1]. This differential cytotoxicity—approximately 35% greater reduction in cancer cells—is attributed to MSPA‑mediated inactivation of glycolytic enzymes ENO1, ALDOA, and FH, key regulators of the Warburg effect [1]. No comparable selectivity data are available for macrosphelides B, C, or D.

Anticancer Warburg Effect Cancer Metabolism

Optimal Application Scenarios for Macrosphelide A (4S,7Z,9R,10S,13Z,15R,16S-9,15-dihydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione)


Anti‑metastatic Drug Discovery: Cell Adhesion Inhibition Assays

Macrosphelide A is the preferred positive control or lead compound for high‑throughput screening of cell‑cell adhesion inhibitors, particularly in models of leukocyte‑endothelial interaction. Its IC₅₀ of 3.5 µM in the HL‑60/HUVEC adhesion assay [1] is >10‑fold lower than that of macrosphelide B, allowing detection of subtle modulations with less compound consumption.

Antimicrobial Susceptibility Testing of Gram‑Positive Pathogens

For laboratories evaluating natural macrolides against antibiotic‑resistant *Staphylococcus aureus*, macrosphelide A is the only macrosphelide with validated activity (MIC ≤500 µg mL⁻¹) [2]. It can serve as a reference compound in minimum inhibitory concentration (MIC) assays and as a scaffold for semi‑synthetic antibacterial optimization.

Agricultural Fungicide Development: *Sclerotinia* spp. Control

In agricultural microbiology, macrosphelide A is employed as a mycoparasite‑derived antifungal agent. Its IG₅₀ of 2.9 µg mL⁻¹ against *Sclerotinia sclerotiorum* [3] positions it as a benchmark for evaluating novel biocontrol agents targeting Sclerotinia diseases of crops.

Cancer Metabolism Research: Glycolytic Enzyme Inhibition

Investigators studying the Warburg effect or targeting glycolytic enzymes (ENO1, ALDOA, FH) should procure macrosphelide A as the only macrosphelide with demonstrated preferential cytotoxicity in HepG2 cells (51.7% viability) relative to non‑cancer THLE‑3 cells (87.4% viability) [4]. This selectivity makes it a valuable chemical probe for dissecting metabolic vulnerabilities in hepatocellular carcinoma.

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